

# Application Notes and Protocols: Iscalimab in Systemic Lupus Erythematosus Research

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## Compound of Interest

Compound Name: AT-533

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These application notes provide a comprehensive overview of the current research on iscalimab (CFZ533), a monoclonal antibody targeting the CD40-CD154 signaling pathway, for the treatment of Systemic Lupus Erythematosus (SLE) and its severe manifestation, Lupus Nephritis (LN).

## Introduction

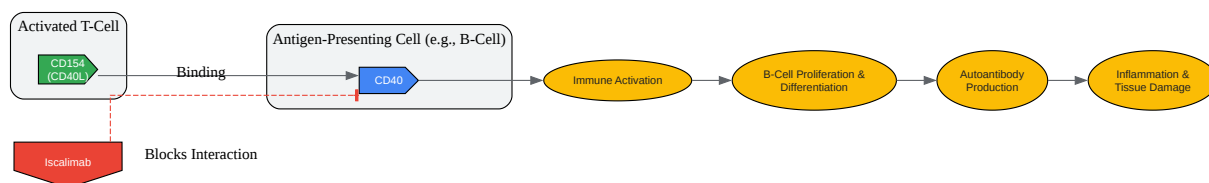
Iscalimab is a fully human, non-depleting (Fc-silent) monoclonal antibody that specifically blocks the interaction between the CD40 receptor on antigen-presenting cells and its ligand, CD154 (CD40L), on activated T cells.<sup>[1]</sup> This interaction is a critical co-stimulatory pathway in the activation of the immune system, and its dysregulation is central to the pathogenesis of SLE. By inhibiting this pathway, iscalimab aims to reduce the overactive immune response that drives inflammation and organ damage in lupus.<sup>[1][2]</sup>

## Mechanism of Action: Targeting the CD40-CD154 Pathway

The CD40-CD154 signaling cascade is pivotal in both adaptive and innate immunity. Its blockade by iscalimab leads to the inhibition of several key pathological processes in SLE:

- **B-cell Hyperactivity:** Prevents T-cell-dependent B-cell activation, proliferation, and differentiation into autoantibody-producing plasma cells.<sup>[1]</sup>

- T-cell Activation: Reduces the activation and pro-inflammatory functions of T-cells.[1]
- Cytokine Production: Decreases the production of pro-inflammatory cytokines that contribute to the systemic inflammation seen in SLE.[1]



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**Caption:** Iscalimab blocks the CD40-CD154 interaction, inhibiting immune activation.

## Clinical Trial Data in Lupus Nephritis

A key Phase II clinical trial (NCT03610516) has evaluated the efficacy and safety of iscalimab in patients with active proliferative lupus nephritis. The following tables summarize the key quantitative findings from this study.

### Table 1: Efficacy of Iscalimab in Proliferative Lupus Nephritis (24 Weeks)

Efficacy Endpoint	Iscalimab (n=39)	Placebo (n=18)
Primary Endpoint		
Relative Improvement from Baseline in UPCR	63.1%	36.3%
Secondary Renal Endpoints		
Complete Renal Response (CRR)	8.1%	0%
Disease Activity		
Change from Baseline in SELENA-SLEDAI Score	-2.8 points	-1.1 points

UPCR: Urinary Protein-to-Creatinine Ratio; CRR: Complete Renal Response; SELENA-SLEDAI: Safety of Estrogens in Lupus Erythematosus National Assessment-Systemic Lupus Erythematosus Disease Activity Index.

## Table 2: Safety Profile of Iscalimab in Proliferative Lupus Nephritis (24 Weeks)

Adverse Events (AEs)	Iscalimab (n=39)	Placebo (n=18)
Any Adverse Event	High in both groups	High in both groups
Serious Adverse Events (SAEs)	15.4% (6 patients)	16.7% (3 patients)
AEs Leading to Discontinuation	3 patients	1 patient

## Experimental Protocols

The following protocols are based on the methodology of the Phase II clinical trial in lupus nephritis (NCT03610516) and standard clinical trial practices for SLE.

## Protocol 1: Phase II Clinical Trial of Iscalimab in Proliferative Lupus Nephritis

**Objective:** To evaluate the efficacy, safety, and pharmacokinetics of iscalimab as an add-on therapy to standard of care in patients with active proliferative lupus nephritis.

**Study Design:** A randomized, double-blind, placebo-controlled, multicenter study.

**Patient Population:**

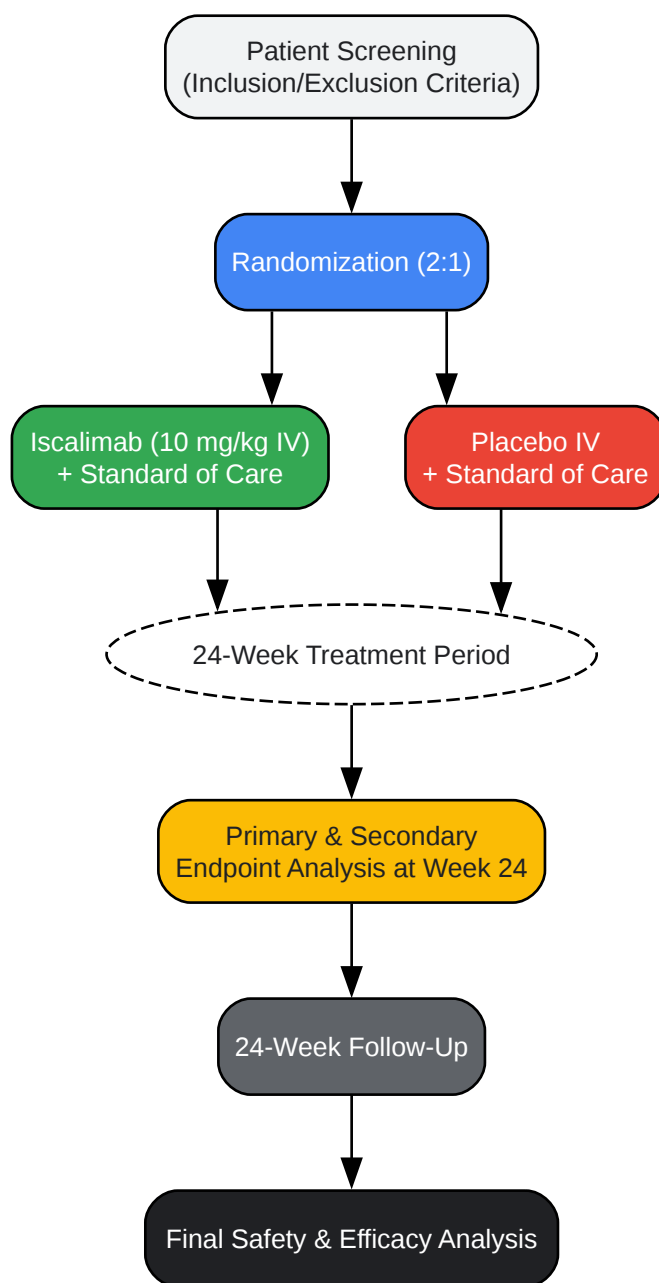
- **Inclusion Criteria:**
  - Adults (18-75 years) with a diagnosis of SLE according to the American College of Rheumatology criteria.
  - Biopsy-proven active proliferative lupus nephritis (Class III or IV).
  - Urinary protein-to-creatinine ratio (UPCR)  $\geq 0.5$  mg/mg.
  - Adequate kidney function.
- **Exclusion Criteria:**
  - Severe, unstable lupus manifestations outside of the kidney.
  - Recent treatment with certain immunosuppressive therapies.

**Treatment Regimen:**

- **Iscalimab Group:** Intravenous infusion of 10 mg/kg iscalimab.
- **Placebo Group:** Intravenous infusion of a matching placebo.
- **Dosing Schedule:** Seven infusions over a 24-week period.
- **Concomitant Therapy:** All patients received standard of care for lupus nephritis, which could include corticosteroids, mycophenolate, azathioprine, methotrexate, and antimalarials at stable doses.

**Endpoints:**

- Primary Efficacy Endpoint: Change from baseline in UPCR at week 24.
- Secondary Efficacy Endpoints:
  - Proportion of patients achieving complete renal remission.
  - Change in Safety of Estrogens in Lupus Erythematosus National Assessment-Systemic Lupus Erythematosus Disease Activity Index (SELENA-SLEDAI) score.
- Safety Endpoints: Incidence of adverse events (AEs) and serious adverse events (SAEs).



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**Caption:** Workflow of the Phase II clinical trial of iscalimab in lupus nephritis.

## Protocol 2: Assessment of Urinary Protein-to-Creatinine Ratio (UPCR)

Objective: To quantify proteinuria as a measure of kidney damage and response to therapy.

Methodology:

- **Sample Collection:** A spot urine sample is collected from the patient.
- **Laboratory Analysis:** The urine sample is analyzed to determine the concentration of protein (in mg/dL) and creatinine (in mg/dL).
- **Calculation:** The UPCR is calculated by dividing the urine protein concentration by the urine creatinine concentration.
- **Interpretation:** A higher UPCR value indicates greater proteinuria and more significant kidney involvement. A reduction in UPCR over time suggests a positive response to treatment.

## Protocol 3: Assessment of Disease Activity using SELENA-SLEDAI

**Objective:** To provide a standardized, global assessment of SLE disease activity.

**Methodology:**

- **Clinician Assessment:** A trained clinician evaluates the patient for the presence of 24 specific clinical and laboratory manifestations of SLE over the preceding 10 days.
- **Scoring:** Each of the 24 items is assigned a weighted score if present. The total SELENA-SLEDAI score is the sum of the weights for all present items.
- **Interpretation:** A higher score indicates greater disease activity. A decrease in the score from baseline indicates an improvement in overall disease activity.

## Future Directions

While the results in lupus nephritis are promising, further research is needed to fully understand the potential of iscalimab in the broader SLE population. The results of a completed Phase II trial in patients with SLE (NCT03656562) are anticipated and will provide valuable insights into the efficacy and safety of iscalimab in a wider range of disease manifestations. Additionally, long-term follow-up studies are necessary to assess the durability of response and the long-term safety profile of iscalimab in SLE.

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## References

- 1. Safety and efficacy of subcutaneous iscalimab (CFZ533) in two distinct populations of patients with Sjögren's disease (TWINSS): week 24 results of a randomised, double-blind, placebo-controlled, phase 2b dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scoring systemic lupus erythematosus (SLE) disease activity with simple, rapid outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
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